Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid
Overview
Description
Boc-®-3-Amino-3-(1-naphthyl)-propionic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a naphthyl group attached to the propionic acid backbone. This compound is often used in organic synthesis and peptide chemistry due to its unique structural features.
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules.
Biochemical Analysis
Biochemical Properties
Boc-®-3-Amino-3-(1-naphthyl)-propionic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage of the Boc protecting group, allowing the amino group to participate in peptide bond formation. Additionally, this compound can interact with other biomolecules, including receptors and transporters, influencing their activity and function .
Cellular Effects
The effects of Boc-®-3-Amino-3-(1-naphthyl)-propionic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key signaling molecules. It has been observed to affect gene expression, leading to changes in the production of proteins involved in cellular metabolism and function. Furthermore, Boc-®-3-Amino-3-(1-naphthyl)-propionic acid can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, Boc-®-3-Amino-3-(1-naphthyl)-propionic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to active sites of enzymes or receptors allows it to modulate their activity, leading to changes in cellular processes. Additionally, Boc-®-3-Amino-3-(1-naphthyl)-propionic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-®-3-Amino-3-(1-naphthyl)-propionic acid can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that Boc-®-3-Amino-3-(1-naphthyl)-propionic acid can have sustained effects on cellular function, although its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of Boc-®-3-Amino-3-(1-naphthyl)-propionic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Boc-®-3-Amino-3-(1-naphthyl)-propionic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s role in these pathways highlights its importance in regulating cellular metabolism and function.
Transport and Distribution
The transport and distribution of Boc-®-3-Amino-3-(1-naphthyl)-propionic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biochemical applications .
Subcellular Localization
Boc-®-3-Amino-3-(1-naphthyl)-propionic acid exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. These localization patterns are essential for understanding how the compound exerts its effects at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-3-(1-naphthyl)-propionic acid typically involves the protection of the amino group using the Boc group. One common method is the reaction of the amino acid with Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of Boc-®-3-Amino-3-(1-naphthyl)-propionic acid follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-3-(1-naphthyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine.
Scientific Research Applications
Boc-®-3-Amino-3-(1-naphthyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Boc-®-3-Amino-4-(1-naphthyl)-butyric acid
- Boc-®-3-Amino-3-(2-naphthyl)-propionic acid
- Boc-®-3-Amino-3-(1-anthracenyl)-propionic acid
Uniqueness
Boc-®-3-Amino-3-(1-naphthyl)-propionic acid is unique due to its specific structural features, such as the position of the naphthyl group and the presence of the Boc protecting group. These characteristics make it particularly useful in peptide synthesis and as a versatile intermediate in organic chemistry .
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSAGJMVVUBPOK-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148717 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500789-00-4 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500789-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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